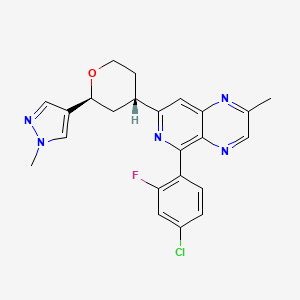

TREM2 agonist-1

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H21ClFN5O |

|---|---|

Molecular Weight |

437.9 g/mol |

IUPAC Name |

5-(4-chloro-2-fluorophenyl)-2-methyl-7-[(2S,4S)-2-(1-methylpyrazol-4-yl)oxan-4-yl]pyrido[3,4-b]pyrazine |

InChI |

InChI=1S/C23H21ClFN5O/c1-13-10-26-23-20(28-13)9-19(29-22(23)17-4-3-16(24)8-18(17)25)14-5-6-31-21(7-14)15-11-27-30(2)12-15/h3-4,8-12,14,21H,5-7H2,1-2H3/t14-,21-/m0/s1 |

InChI Key |

ZXFBVRXQVXFOIP-QKKBWIMNSA-N |

Isomeric SMILES |

CC1=NC2=CC(=NC(=C2N=C1)C3=C(C=C(C=C3)Cl)F)[C@H]4CCO[C@@H](C4)C5=CN(N=C5)C |

Canonical SMILES |

CC1=NC2=CC(=NC(=C2N=C1)C3=C(C=C(C=C3)Cl)F)C4CCOC(C4)C5=CN(N=C5)C |

Origin of Product |

United States |

Molecular Mechanisms of Trem2 Agonist 1 Action

TREM2 Receptor Activation and Downstream Signaling Cascades

The activation of the TREM2 receptor by an agonist such as TREM2 agonist-1 is the critical first step in a complex signaling pathway that modulates the function of myeloid cells. biorxiv.org Structurally, TREM2 consists of an extracellular ligand-binding domain, a transmembrane region, and a short cytoplasmic tail that lacks intrinsic signaling motifs. biorxiv.orgelifesciences.org Consequently, for signal transduction to occur, TREM2 must associate with an adaptor protein. biorxiv.org This partnership initiates a series of phosphorylation events that propagate the signal into the cell, engaging multiple downstream kinases and effector proteins. harvard.edurevvity.com This cascade ultimately orchestrates cellular responses ranging from proliferation and survival to phagocytosis and cytokine production. harvard.edu The engagement of these pathways is fundamental to the therapeutic hypothesis behind TREM2 agonism, which aims to harness the neuroprotective functions of microglia. nih.gov

Interaction with Adaptor Protein DAP12 (TYROBP)

Upon binding of this compound, the TREM2 receptor partners with the DNAX-activating protein 12 (DAP12), also known as TYROBP. elifesciences.orgharvard.edu This interaction is essential for intracellular signal transduction, as TREM2's own cytoplasmic tail cannot signal independently. biorxiv.org DAP12 is a transmembrane adapter protein that contains an immunoreceptor tyrosine-based activation motif (ITAM) in its cytoplasmic domain. nih.gov The association between TREM2 and DAP12 forms a signaling complex at the cell membrane. harvard.edunih.gov The activation of TREM2 by the agonist leads to the phosphorylation of two tyrosine residues within the ITAM domain of DAP12 by Src family kinases, creating a docking site for downstream signaling proteins. biorxiv.orgfrontiersin.orgmdpi.com

Spleen Tyrosine Kinase (SYK) Phosphorylation and Activation

The phosphorylated ITAM motifs on DAP12 serve as a recruitment platform for the Spleen Tyrosine Kinase (SYK). frontiersin.org Once recruited to the TREM2-DAP12 complex, SYK binds to the phosphotyrosine residues and becomes activated through its own phosphorylation. harvard.edurevvity.com The activation of SYK is a pivotal event, as it acts as a central hub that amplifies and diversifies the downstream signal. biorxiv.orgfrontiersin.org Studies using various TREM2 agonists, including antibodies and small molecules, have consistently demonstrated that successful TREM2 engagement leads to a robust increase in the phosphorylation of SYK at specific tyrosine residues (e.g., Tyr525/526). harvard.edurevvity.com This phosphorylation event is a reliable biomarker for TREM2 activation and initiates the engagement of several subsequent signaling pathways. biorxiv.orgrevvity.com

| Agonist Type | Cell Line | Key Observation | Reference |

|---|---|---|---|

| Monoclonal Antibody (clone E4J7A) | Human THP-1 cells | Robust upregulation of phospho-Syk signal upon treatment. | harvard.edu |

| Monoclonal Antibody (clone E9O9F) | Mouse SIM-A9 cells | Activation of mouse TREM2 confirmed by phospho-Syk readout. | harvard.edu |

| Small Molecule (4a) | HEK293-hTREM2/DAP12 | Induced SYK phosphorylation, confirming agonist activity. | biorxiv.orgbiorxiv.org |

| Apolipoprotein E4 (APOE4) | HEK293-hTREM2/DAP12 | Stimulated SYK activation more potently than APOE2. | frontiersin.orgnih.gov |

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Engagement

Downstream of SYK activation, the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a major effector cascade. harvard.edufrontiersin.org Activation of TREM2 by an agonist promotes the engagement of PI3K, which in turn phosphorylates and activates Akt, a serine/threonine kinase. researchgate.netnih.gov This pathway is crucial for regulating cell survival, proliferation, and inflammation. harvard.eduresearchgate.net Experimental evidence shows that the activation of TREM2 can attenuate neuroinflammation by modulating the PI3K/Akt pathway. researchgate.netnih.gov Furthermore, the use of PI3K inhibitors, such as LY294002, has been shown to reverse the anti-inflammatory and protective effects of TREM2 activation, confirming the pathway's importance. researchgate.netnih.govaging-us.com The TREM2-PI3K/Akt axis has also been implicated in inhibiting GSK-3β, a kinase involved in tau protein phosphorylation. researchgate.net

Regulation of NFκB and ERK Signaling Pathways

TREM2 signaling exerts a complex modulatory effect on inflammatory pathways, including those mediated by Nuclear Factor kappa B (NFκB) and Extracellular signal-regulated kinase (ERK). frontiersin.orgmdpi.com Generally, TREM2 activation is considered to have anti-inflammatory consequences, often antagonizing Toll-like receptor (TLR)-mediated inflammation and subsequent NFκB activation. revvity.comfrontiersin.orgnih.gov Studies have shown that TREM2 can suppress the production of pro-inflammatory cytokines by inhibiting the NFκB pathway. frontiersin.orgnih.gov However, the effect can be context-dependent. frontiersin.org

The ERK pathway, part of the mitogen-activated protein kinase (MAPK) family, is also engaged following TREM2 activation and is involved in regulating microglial migration and phagocytosis. mdpi.comfrontiersin.org Overexpression of TREM2 has been found to inhibit the phosphorylation of ERK and p38 MAPK in the context of intracerebral hemorrhage, suggesting a role in dampening certain inflammatory signaling cascades. nih.gov

| Pathway | Effect of TREM2 Activation | Context/Model | Reference |

|---|---|---|---|

| NFκB | Inhibition/Antagonism | Antagonizes TLR-4 mediated inflammation. | frontiersin.org |

| NFκB | Suppression of NFκB activation by TREM2 is independent of SYK, PI3K, and PLCγ. | HEK293 cell model. | frontiersin.orgnih.gov |

| NFκB & IKB-α | Attenuated phosphorylation. | Intracerebral hemorrhage mouse model. | nih.gov |

| ERK | Stimulation of ERK to regulate phagocytosis and migration. | General microglial function. | mdpi.comfrontiersin.org |

| ERK & p38 | Inhibited phosphorylation. | Intracerebral hemorrhage mouse model. | nih.gov |

Implications of PLCγ Activation

Phospholipase C gamma (PLCγ) is another critical enzyme activated downstream of the TREM2/DAP12/SYK signaling axis. frontiersin.orgfrontiersin.org Specifically, the PLCγ2 isoform is highly expressed in microglia and its activation is necessary for mediating many of TREM2's effects on microglial survival, proliferation, and phagocytosis. nih.govfrontiersin.org Upon activation, PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govresearchgate.net IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC) isozymes. nih.gov This signaling node is essential for linking TREM2 activation to changes in lipid metabolism and inflammatory responses. nih.govfrontiersin.org Research indicates that TREM2-dependent phagocytosis requires the activation of the SYK/PI3K/AKT/PLCγ pathway. frontiersin.orgsemanticscholar.org

Ligand Recognition by TREM2

TREM2 is recognized for its ability to bind a diverse array of ligands, a characteristic often described as promiscuous. nih.gov There is an emerging pattern that many of these ligands are anionic and/or lipidic in nature. nih.gov This broad specificity allows microglia to sense and respond to a variety of signals associated with cellular damage, debris, and pathological protein aggregates.

TREM2 functions as a crucial sensor for lipids that become exposed during cellular damage or are present in lipoprotein complexes. nih.govnih.gov The receptor demonstrates binding to a wide range of anionic and zwitterionic lipids, particularly phospholipids, which are components of cell membranes and myelin debris. elifesciences.orgnih.gov This interaction is fundamental to the role of microglia in clearing apoptotic cells and damaged myelin. nih.govrupress.org

Research has shown that TREM2-expressing reporter cells are activated by various phospholipids. nih.gov The receptor binds to lipids such as phosphatidylserine (B164497) (PS), which is exposed on the surface of apoptotic cells, as well as phosphatidylethanolamine (B1630911) (PE), phosphatidylcholine (PC), phosphatidylinositol (PI), and sphingomyelin (B164518) (SM). elifesciences.orgnih.govnih.gov This ability to recognize damage-associated lipid patterns enables TREM2 to mediate the microglial response to tissue injury and neurodegeneration. nih.gov The binding of these lipid ligands sustains microglial survival and supports their activation and expansion in pathological conditions. nih.gov

| Lipid Ligand | Context of Interaction | Reported Effect | Reference |

|---|---|---|---|

| Phosphatidylserine (PS) | Exposed on apoptotic cells | Triggers TREM2 signaling for phagocytic clearance | nih.govnih.gov |

| Phosphatidylethanolamine (PE) | Exposed on damaged synaptosomes | Induces TREM2-mediated intracellular signaling | elifesciences.orgnih.gov |

| Phosphatidylcholine (PC) | Component of cell membranes | Stimulates TREM2-expressing reporter cells | elifesciences.orgnih.gov |

| Sphingomyelin (SM) | Released from damaged myelin | Binds to TREM2, contributing to microglial activation | elifesciences.orgnih.gov |

| Sulfatides | Component of myelin sheath | Recognized as a lipidic ligand for TREM2 | nih.gov |

Apolipoproteins, particularly Apolipoprotein E (ApoE), have been identified as key protein ligands for TREM2. nih.govnih.gov This interaction is significant as both TREM2 and the APOE4 allele are major genetic risk factors for late-onset Alzheimer's disease (AD). nih.govresearchgate.net TREM2 binds to various apolipoproteins and lipoprotein particles, including low-density lipoprotein (LDL). nih.gov

The binding of ApoE to TREM2 facilitates the microglial uptake of ApoE-complexed cargo, such as lipids and amyloid-beta (Aβ). nih.govresearchgate.net Studies have demonstrated that TREM2 binds directly to both lipidated and non-lipidated forms of ApoE, with some research suggesting slightly different affinities for the various ApoE isoforms (E2, E3, E4). biorxiv.org The interaction is crucial for regulating lipid metabolism in microglia and for clearing pathological protein aggregates. nih.govresearchgate.net Disease-associated mutations in TREM2, such as the R47H variant, have been shown to reduce the receptor's affinity for lipoproteins, impairing the clearance of associated molecules. nih.govnih.gov

| Finding | Description | Reference |

|---|---|---|

| Direct Ligand | ApoE is a specific, direct protein ligand for TREM2. | nih.govnih.gov |

| Lipidation Status | TREM2 can bind to both lipidated and non-lipidated ApoE. | biorxiv.org |

| Functional Consequence | Binding facilitates microglial uptake of lipoproteins and associated cargo like Aβ. | nih.govresearchgate.net |

| Disease Relevance | AD-associated TREM2 variants (e.g., R47H) show reduced binding affinity to ApoE and lipoproteins. | nih.govnih.gov |

| Broad Specificity | TREM2 also binds to other apolipoproteins like Clusterin (CLU/APOJ) and lipoprotein particles (e.g., LDL). | nih.gov |

In the context of Alzheimer's disease, TREM2 plays a direct role in the microglial response to amyloid pathology by engaging with aggregates of amyloid-beta (Aβ). jpreventionalzheimer.com Specifically, TREM2 interacts with high affinity to soluble oligomeric forms of Aβ, which are considered to be highly neurotoxic species. researchgate.netnih.govbiorxiv.org This binding is characterized by a very slow dissociation rate. nih.gov

The engagement of TREM2 by Aβ oligomers can trigger downstream signaling through the TREM2-DAP12 pathway, leading to microglial activation, proliferation, and phagocytosis of Aβ. jpreventionalzheimer.comresearchgate.netnih.gov This interaction forms a critical link between the accumulation of pathological Aβ and the activation of a microglial response aimed at its clearance. jpreventionalzheimer.com Interestingly, the binding of Aβ oligomers to TREM2 can block the subsequent interaction of other ligands, such as ApoE, suggesting a competitive binding landscape. nih.govbiorxiv.org While AD-associated TREM2 variants bind Aβ with an affinity similar to the wild-type receptor, they show a loss of function in terms of downstream signaling and Aβ internalization. nih.govbiorxiv.org

| Characteristic | Description | Reference |

|---|---|---|

| Binding Target | TREM2 shows the highest affinity for soluble Aβ42 oligomers. | nih.govbiorxiv.org |

| Affinity | The interaction is of high affinity with a slow dissociation rate. | nih.gov |

| Functional Outcome | Binding activates TREM2-dependent signaling (e.g., Syk phosphorylation) and promotes Aβ internalization. | researchgate.netnih.gov |

| Ligand Competition | Pre-incubation with Aβ oligomers can block the binding of ApoE to TREM2. | nih.govbiorxiv.org |

| Effect of AD Variants | AD-associated TREM2 variants bind Aβ with similar affinity but show reduced downstream signaling and internalization. | nih.gov |

Mechanistic Distinction of Small Molecule Agonists vs. Antibody Agonists

Therapeutic strategies to enhance TREM2 function primarily involve two classes of agonists: antibodies and small molecules. While both aim to activate the receptor, their mechanisms of action differ significantly. nih.govresearchgate.net

Antibody agonists are large protein molecules that typically target the extracellular domain of TREM2. researchgate.net Their agonistic activity can be achieved through several mechanisms:

Bivalent Binding and Clustering: Most antibodies have two binding arms. By binding to two separate TREM2 receptors on the cell surface, they can induce receptor dimerization or clustering, which mimics ligand-induced activation and initiates downstream signaling. researchgate.net Some engineered antibodies are tetravalent to further enhance clustering. nih.gov

Conformational Change: Certain antibodies may bind to a specific epitope on TREM2 that induces a conformational change, shifting the receptor into an active state.

Blocking Shedding: The extracellular domain of TREM2 can be cleaved by sheddases like ADAM10. Some antibodies bind to the stalk region of TREM2, sterically hindering the sheddase and preventing the generation of soluble TREM2 (sTREM2). This increases the density of full-length, functional TREM2 on the microglial surface. jpreventionalzheimer.comresearchgate.net

Small molecule agonists are chemically synthesized compounds with a low molecular weight. nih.govnih.gov Their smaller size can offer potential advantages in terms of oral bioavailability and penetration of the blood-brain barrier. nih.gov Their mechanism involves direct binding to the TREM2 protein. For example, molecular dynamics simulations have shown that some small molecule agonists can stabilize a transient, cryptic binding pocket on the TREM2 extracellular domain. nih.gov This binding induces receptor activation and downstream signaling, such as Syk phosphorylation, leading to enhanced microglial functions like phagocytosis. nih.govbiorxiv.org This represents a direct pharmacological agonism, distinct from the clustering mechanisms often employed by antibodies. nih.gov

| Feature | Antibody Agonists | Small Molecule Agonists |

|---|---|---|

| Primary Mechanism | Induce receptor clustering/dimerization; block proteolytic shedding. researchgate.net | Directly bind to and stabilize an active conformation of the receptor. nih.gov |

| Binding Site | Target specific epitopes on the extracellular Ig-like or stalk domains. researchgate.net | Can bind to transient or allosteric pockets on the receptor surface. nih.gov |

| Molecular Size | Large (~150 kDa) | Small (<1 kDa) |

| Key Advantage | High specificity and affinity for the target epitope. | Potential for better CNS penetration and oral administration. nih.gov |

| Example of Action | Antibody 4D9 reduces amyloid plaques in mouse models. jpreventionalzheimer.com | Compound VG-3927 promotes anti-inflammatory microglia activation. nih.gov |

Impact of Trem2 Agonist 1 on Microglial Phenotype and Function in Preclinical Models

Modulation of Microglial Proliferation and Survival

Activation of the TREM2 signaling pathway is integral to sustaining the survival and proliferation of microglia, particularly in response to pathological challenges like neurodegeneration. frontiersin.orgnih.gov Preclinical studies using various models have consistently demonstrated that agonistic anti-TREM2 antibodies can collectively increase microglial proliferation. binasss.sa.cr TREM2 signaling supports key microglial functions, including cell survival and proliferation, through its downstream signaling partner DAP12. biorxiv.orgimrpress.com

In models of demyelination, the absence of TREM2 results in a significant defect in the number and proliferation of microglia. nih.govnih.gov Conversely, activating TREM2 is expected to enhance these functions. Studies have shown that TREM2-mediated signaling is essential for the expansion and survival of myeloid cells in response to tissue damage. nih.gov For instance, TREM2 deficiency has been shown to reduce microglial viability and proliferation, leading to reduced microgliosis in mouse brains. nih.gov Soluble TREM2, which can also modulate microglial functions, has been found to enhance microglial proliferation. mdpi.com The therapeutic rationale for using a TREM2 agonist is to boost these supportive functions, thereby enhancing the brain's innate immune response to injury and pathology.

Table 1: Effect of TREM2 Agonism on Microglial Proliferation and Survival

| Preclinical Model Context | Observed Effect of TREM2 Agonism/Activation | Reference |

|---|---|---|

| General Neurodegenerative Models | Increased microglial proliferation | binasss.sa.cr |

| In Vitro / In Vivo Models | Promotes microglial viability and proliferation | nih.gov |

| Alzheimer's Disease Models | Soluble TREM2 enhances microglial proliferation | mdpi.com |

Enhancement of Phagocytic Capacity

A primary function of microglia is phagocytosis—the engulfment and clearance of cellular debris, pathogens, and pathological protein aggregates. TREM2 is a key regulator of this process. nih.govnih.gov Activating TREM2 with agonist compounds has been shown to significantly enhance the phagocytic capabilities of microglia across various pathological contexts. youtube.commdpi.com

In the context of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) plaques is a central pathological hallmark. nih.gov TREM2 plays a direct role in the microglial response to Aβ, mediating its clearance. mdpi.comresearchgate.net Studies using TREM2 agonists have provided strong evidence for enhanced Aβ phagocytosis.

One agonistic antibody, 4D9, was shown to reduce the halo of amyloid plaques in a mouse model of amyloidosis. binasss.sa.crjpreventionalzheimer.com Another agonist, known as AL002c, also demonstrated the ability to activate microglia. rupress.org Further studies have shown that TREM2 agonists enhance the ability of microglia to phagocytose Aβ. youtube.comjpreventionalzheimer.com For example, the TREM2 agonist 4D9 enhances microglial clearance of Aβ in vitro and reduces amyloid pathology in transgenic AD mice. mdpi.com Overexpression of TREM2, which mimics the effect of an agonist, reprograms microglia to enhance the expression of phagocytic markers, leading to an amelioration of amyloid pathology. mdpi.com These findings collectively indicate that TREM2 agonist-1 can effectively boost the clearance of pathological Aβ deposits.

The aggregation of hyperphosphorylated tau protein is another key feature of Alzheimer's disease and other tauopathies. frontiersin.org The role of TREM2 in tau pathology is complex, but evidence suggests that its activation can be beneficial. An agonistic TREM2 monoclonal antibody, Ab-T1, was found to enhance the uptake of misfolded tau by microglia. nih.gov This engagement of TREM2 with an agonistic antibody resulted in a reduced tau burden and attenuated neurodegeneration. nih.govresearchgate.net Systemic administration of Ab-T1 led to reduced tau pathology and propagation in a mouse model of tauopathy. nih.gov These findings suggest that TREM2 activation limits the progression and spread of tau pathology. researchgate.net However, some research indicates that the timing of TREM2 activation is critical, as sustained activation in later, tau-dominant stages of disease could potentially be detrimental. rupress.orgfrontiersin.org

Beyond specific disease proteins, TREM2 is critical for the clearance of general cellular debris that accumulates during development or as a result of injury and disease. This includes the phagocytosis of apoptotic (dying) neurons and damaged myelin. researchgate.net TREM2 activation facilitates the phagocytosis of apoptotic cells, contributing to the clearance of necrotic tissue in the brain. researchgate.net

In models of demyelination, such as multiple sclerosis, the efficient removal of myelin debris by microglia is a prerequisite for remyelination and repair. nih.govelsevierpure.com A TREM2 agonistic antibody was shown to promote the clearance of myelin debris in the cuprizone (B1210641) model of demyelination. nih.govelsevierpure.com The treatment enhanced both the uptake and degradation of myelin, resulting in accelerated removal of debris by microglia and promoting the formation of mature oligodendrocytes to repair the damage. nih.govelsevierpure.com

Regulation of Microglial Migration and Clustering

In response to brain injury or pathology, microglia must migrate to the site of damage to perform their protective functions. nih.gov TREM2 signaling is a critical regulator of this migratory and chemotactic response. nih.gov

A key feature of the microglial response in Alzheimer's disease is their clustering around Aβ plaques. This process is highly dependent on TREM2. biorxiv.org TREM2 deficiency impairs the ability of microglia to migrate and cluster around these pathological deposits. biorxiv.org Conversely, activating TREM2 is expected to enhance this response. Soluble TREM2 has been shown to enhance microglial migration toward amyloid plaques. mdpi.com Agonistic antibodies are designed to boost this function, promoting the accumulation of microglia around plaques to restrict their growth and toxicity. binasss.sa.cr This targeted migration is crucial for containing pathology and protecting surrounding neurons from damage. mdpi.com

Formation of Protective Barriers Around Plaques

In preclinical models of Alzheimer's disease, a key function of activated microglia is to migrate towards and cluster around amyloid-beta (Aβ) plaques. nih.gov This process forms a physical barrier that helps to contain the plaque, promote its compaction, and insulate surrounding healthy neurons from toxic amyloid species. rupress.orgnih.gov The TREM2 receptor is critical for orchestrating this response. rupress.orgcurealz.org

Studies demonstrate that TREM2 activation is essential for microglia to form this protective barrier. curealz.org In preclinical models where TREM2 function is absent or deficient, microglia fail to cluster effectively around Aβ deposits. rupress.org This results in plaques that are more diffuse, less compact, and associated with greater neuritic dystrophy, indicating increased local neurotoxicity. rupress.org

Treatment with this compound has been shown to enhance the microglial response to amyloid pathology. In 5XFAD mouse models, administration of a TREM2 agonist antibody boosted the interaction between microglia and plaques. nih.gov This enhanced engagement leads to a more robust encapsulation of amyloid deposits, which is believed to reduce the outward expansion of the plaque and the diffusion of toxic protofibrillar Aβ. rupress.orgnih.gov By augmenting this natural barrier-forming function, this compound promotes a microglial phenotype that actively contains and mitigates the neurotoxicity of amyloid plaques. nih.govnih.gov

Table 1: Effect of TREM2 Activation on Microglial Barrier Formation in Preclinical Models This table summarizes representative findings on how TREM2 agonism influences the microglial barrier around amyloid plaques.

| Preclinical Model | Key Finding with TREM2 Agonism | Observed Outcome | Reference |

|---|---|---|---|

| 5XFAD Mouse Model | Enhanced microglia migration and clustering around plaques | Increased density of microglia surrounding Aβ deposits | nih.gov |

| APPPS1 Mouse Model | Promotion of a more compact plaque morphology | Reduced plaque diffusion and neurotoxicity | rupress.org |

| General AD Models | Augmented microglial encapsulation of amyloid deposits | Reduced neurotoxicity and axonal dystrophy near plaques | nih.gov |

Influence on Lipid Metabolism and Efferocytosis

TREM2 functions as a sensor for changes in the lipid microenvironment, recognizing various lipid and lipoprotein ligands. biorxiv.orgresearchgate.net This sensing capability is crucial for microglial metabolic function and the clearance of cellular debris, a process known as efferocytosis. Dysregulation of lipid metabolism in microglia is increasingly recognized as a key factor in neurodegeneration.

Preclinical studies indicate that TREM2 activation by agonists like this compound is a potent driver of lipid catabolism. biorxiv.org In mouse models, higher TREM2 expression is associated with increased fatty acid oxidation and lower levels of free cholesterol, suggesting enhanced lipid processing and efflux capacity. biorxiv.org Treatment with a TREM2 agonist antibody was shown to promote the clearance of lipid droplets in human iPSC-derived microglia. biorxiv.org Conversely, TREM2 deficiency leads to impaired cholesterol clearance and the accumulation of cholesteryl esters and lipid droplets within microglia, particularly after phagocytic challenges like the uptake of myelin debris. researchgate.netnih.govcngb.org

Furthermore, TREM2 agonism enhances the phagocytic capacity of microglia. nih.govyoutube.com This is critical for efferocytosis, the removal of apoptotic cells and other debris, which prevents the release of potentially toxic and pro-inflammatory intracellular contents. nih.gov Agonist antibodies targeting TREM2 have been demonstrated to increase the uptake of amyloid-beta and apoptotic neurons. nih.govyoutube.com By stimulating these metabolic and phagocytic pathways, this compound helps maintain cellular homeostasis and supports the debris-clearing functions of microglia. nih.gov

Modulation of Inflammatory Responses

Neuroinflammation is a complex process in neurodegenerative diseases, with microglia capable of adopting both detrimental pro-inflammatory and protective anti-inflammatory phenotypes. nih.gov TREM2 signaling is a key regulator that helps balance these responses, and activation via this compound has been shown to modulate neuroinflammation in several beneficial ways. nih.govbiorxiv.org

While some contexts show TREM2 activation can induce inflammatory signals, a significant body of evidence from preclinical models suggests that TREM2 signaling can suppress excessive pro-inflammatory responses. jneurosci.orgrupress.org Overexpression of TREM2 in microglial cell lines was found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) following stimulation with lipopolysaccharide (LPS). nih.govaging-us.com This suggests that enhancing TREM2 signaling with an agonist could temper the chronic, damaging neuroinflammation associated with neurodegenerative conditions. The mechanism may involve TREM2-dependent negative regulation of inflammatory signaling pathways like the JNK pathway. frontiersin.org

TREM2 agonism actively promotes a shift towards an anti-inflammatory and tissue-reparative microglial phenotype. nih.govucl.ac.uknih.gov This is partly mediated through crosstalk with anti-inflammatory signaling pathways, such as the IL-4/STAT6 axis. nih.govbiorxiv.org Activation of TREM2 supports STAT6 signaling, which is crucial for the expression of anti-inflammatory genes like Arginase-1 (Arg1). nih.govresearchgate.net In preclinical models, TREM2 overexpression or activation leads to an increase in markers associated with the protective M2 microglial state, including Arg1 and the anti-inflammatory cytokine IL-10. nih.govosti.gov This phenotype is associated with tissue repair and the resolution of inflammation. nih.gov

Table 2: Modulation of Inflammatory Markers by TREM2 Activation in Preclinical Studies This table summarizes findings on how TREM2 agonism affects the expression of key pro- and anti-inflammatory markers in microglia.

| Marker Type | Marker | Effect of TREM2 Agonism/Overexpression | Preclinical Context | Reference |

|---|---|---|---|---|

| Pro-inflammatory | TNF-α | Decreased | LPS-stimulated microglia | nih.gov |

| IL-6 | Decreased | LPS-stimulated microglia | nih.gov | |

| IL-1β | Decreased | LPS-stimulated microglia | nih.govaging-us.com | |

| Anti-inflammatory / M2 Phenotype | Arginase-1 (Arg1) | Increased | IL-4 stimulated microglia | nih.govosti.gov |

| IL-10 | Increased | LPS-stimulated microglia with TREM2 overexpression | nih.gov | |

| STAT6 Signaling | Promoted | Primary microglia | nih.govbiorxiv.org |

Preclinical Efficacy of Trem2 Agonist 1 in Disease Models

Neurodegenerative Disease Models

Triggering receptor expressed on myeloid cells 2 (TREM2) is a receptor found on microglia, the primary immune cells of the brain. pnas.org Its role in neurodegenerative diseases has been a significant area of research, with evidence suggesting that activating TREM2 could be a therapeutic strategy. binasss.sa.cr Agonistic antibodies targeting TREM2 have been developed to enhance its signaling and protective functions. binasss.sa.crucl.ac.uk

Alzheimer's Disease (AD) Animal Models

In the context of Alzheimer's disease (AD), TREM2 is crucial for microglial responses to amyloid-beta (Aβ) plaques, a hallmark of the disease. nih.govmednexus.org It facilitates the clustering of microglia around these plaques, which helps to contain and clear them. nih.gov TREM2 activation is believed to enhance microglial phagocytosis of Aβ and promote their survival and proliferation. nih.gov

Studies utilizing animal models with amyloid pathology, such as the 5xFAD and PS2APP mice, have demonstrated the effects of TREM2 agonism. In 5xFAD mice, TREM2 agonist antibodies have been shown to reduce the number of diffuse cortical plaques and enhance the clustering of microglia around remaining plaques. binasss.sa.crtandfonline.com Specifically, treatment with a murine variant of the TREM2 agonist antibody AL002a in 5xFAD mice led to a reduction in filamentous Aβ plaques. nih.gov Another study using a tetravalent TREM2 agonistic antibody in 5xFAD mice reported a reduction in amyloid pathology. nih.gov

Table 1: Effects of TREM2 Agonist-1 in Amyloid Pathology Models

| Model | Key Findings | Reference |

|---|---|---|

| 5xFAD | Reduced diffuse cortical plaques. | binasss.sa.cr |

| Enhanced microglial clustering around plaques. | binasss.sa.crtandfonline.com | |

| Reduced filamentous Aβ plaques. | nih.gov | |

| PS2APP | Chronic treatment had limited impact on overall pathology burden. | nih.govresearchgate.net |

The role of TREM2 in tau pathology, another key feature of AD, is more complex. nih.govmdpi.com In the PS19 mouse model, which develops tau pathology, TREM2 deletion has been associated with an attenuation of brain atrophy and neuronal loss at later stages. mdpi.com However, other research in PS19 mice suggests that increasing the expression of wild-type TREM2 can modestly reduce soluble phosphorylated tau levels. nih.gov

In models with combined amyloid and tau pathology, such as the TauPS2APP mice, TREM2 deficiency has been shown to worsen axonal dystrophy. mednexus.org Conversely, chronic treatment with a TREM2 agonist antibody in this model was reported to increase Aβ-induced tau pathology. nih.govresearchgate.net These conflicting findings suggest that the effects of TREM2 activation on tau pathology may be context-dependent. nih.gov

In mouse models that exhibit both amyloid plaques and tau tangles, the interaction between TREM2 activation and the dual pathologies is a critical area of investigation. Studies using the TauPS2APP model, which combines both pathologies, have shown that TREM2 deficiency can exacerbate tau accumulation, particularly around Aβ plaques. nih.gov However, a study involving chronic treatment with the TREM2 agonist antibody AL002a in a model with combined pathology found an increase in tau pathology and neuritic dystrophy. nih.gov This suggests a complex interplay where sustained microglial activation through TREM2 agonism might, under certain conditions, have unintended consequences on the progression of tauopathy in the presence of amyloid.

TREM2 plays a role in maintaining synaptic health. pnas.org In amyloid pathology models, TREM2 deficiency leads to more severe neuritic dystrophy around amyloid plaques. nih.gov Treatment with a murine variant of the TREM2 agonist AL002 has been shown to reduce neurite dystrophy in AD mouse models. nih.gov However, some studies have reported that chronic TREM2 activation with an agonist antibody can increase the loss of the synaptic marker synapsin around plaques. researchgate.net In the PS19 tauopathy model, TREM2 deletion was found to preserve synaptic protein levels, suggesting a neuroprotective effect in that specific context. pnas.org

Table 2: Effects of this compound on Synaptic Integrity and Neuritic Dystrophy

| Model Type | Key Findings | Reference |

|---|---|---|

| Amyloid Pathology | TREM2 agonist reduced neurite dystrophy. | nih.gov |

| Chronic TREM2 activation increased peri-plaque synapsin loss. | researchgate.net | |

| Tauopathy (PS19) | TREM2 deletion preserved synaptic protein levels. | pnas.org |

Parkinson's Disease (PD) Models (e.g., α-synuclein-induced pathology)

In the context of Parkinson's disease (PD), research has focused on the role of TREM2 in response to α-synuclein pathology. frontiersin.org Preclinical studies in PD models have yielded some contradictory results. mdpi.comnih.gov However, a general observation is that a loss of TREM2 function is often associated with increased microglial activation in response to α-synuclein-induced inflammation. mdpi.comnih.gov

In mouse models where α-synuclein is overexpressed, TREM2 deficiency has been shown to worsen the loss of dopaminergic neurons. nih.govnih.gov Specifically, in mice injected with adeno-associated viral vectors expressing human α-synuclein, TREM2 knockout exacerbated dopaminergic neuron loss. nih.gov These findings suggest that TREM2 signaling plays a protective role in the context of α-synucleinopathy by modulating the microglial inflammatory response. nih.gov

Amyotrophic Lateral Sclerosis (ALS) Models

Genetic studies have identified variants in the TREM2 gene as a risk factor for developing amyotrophic lateral sclerosis (ALS), suggesting a potential role for this receptor in the disease's pathogenesis. frontiersin.org Altered TREM2 expression has been noted in the microglia of ALS patients, potentially influencing motor neuron survival by modulating microglial responses to neuronal injury and neuroinflammation. frontiersin.org While the direct therapeutic efficacy of a specific this compound in preclinical ALS models is an area of ongoing investigation, the established link between TREM2 and the neuroinflammatory processes central to ALS provides a strong rationale for its exploration as a therapeutic target. frontiersin.orgfrontiersin.org One preclinical study is examining the impact of an anti-human TREM2 agonistic monoclonal antibody, VHB937, in models of neurodegenerative diseases, which may provide future insights applicable to ALS. neurology.org

Demyelination Models (e.g., Cuprizone-induced demyelination)

The role of TREM2 agonism in demyelination has yielded conflicting results in preclinical studies, particularly in the widely used cuprizone-induced demyelination model. This model involves feeding mice a copper-chelating agent, cuprizone (B1210641), which induces oligodendrocyte death and subsequent demyelination, followed by a robust microglial response and remyelination upon cuprizone withdrawal.

Some research indicates a beneficial role for TREM2 agonism. In preclinical models of demyelinating disorders like multiple sclerosis, agonistic anti-TREM2 antibodies have been shown to support axon regeneration and remyelination. embopress.org These antibodies are thought to boost the protective functions of microglia, including the clearance of myelin debris, which is a crucial step for successful remyelination. embopress.org

Conversely, other studies have reported neutral or even detrimental effects. One study characterizing three different TREM2 agonist antibodies found that they limited myelin recovery in mice with chronic demyelination induced by cuprizone. nih.govresearchgate.netnih.gov In a model of acute demyelinating injury triggered by lysolecithin, these same agonist antibodies unexpectedly disrupted the resolution of the injury. nih.govresearchgate.netnih.gov These findings suggest that the timing and context of TREM2 activation may be critical factors in determining its effect on remyelination.

A study using a genetic approach to enhance TREM2 signaling through surface-stabilizing mutations found that while these mutations extended inflammatory responses, they only partially improved myelination levels after cuprizone-induced injury. nih.gov This highlights the complexity of TREM2 signaling in the context of demyelination and remyelination.

Conflicting Findings in Demyelination Models

| Study Approach | Model | Reported Outcome |

|---|---|---|

| Agonistic anti-TREM2 antibodies | Demyelinating disorders (e.g., multiple sclerosis models) | Supported axon regeneration and remyelination. embopress.org |

| Three distinct TREM2 agonist antibodies | Cuprizone-induced chronic demyelination | Limited myelin recovery. nih.govresearchgate.netnih.gov |

| Three distinct TREM2 agonist antibodies | Lysolecithin-induced acute demyelination | Disrupted injury resolution. nih.govresearchgate.netnih.gov |

Models of Acute Neurodegeneration

In models of acute neurodegeneration, TREM2 agonism has shown promise in mitigating neuronal damage.

In a mouse model of traumatic brain injury (TBI) , administration of the TREM2 agonist COG1410 demonstrated significant neuroprotective effects. nih.gov The study found that endogenous TREM2 expression peaked 3 days after the injury, primarily on microglia and neurons. nih.gov Treatment with COG1410 improved neurological function, alleviated blood-brain barrier disruption and brain edema, and promoted the recovery of cerebral blood flow at the injury site. nih.gov Mechanistically, the agonist was found to inhibit neutrophil infiltration and microglial activation, thereby suppressing neuroinflammation. nih.gov Furthermore, COG1410 suppressed neuronal apoptosis, and these neuroprotective effects were found to be mediated through the Akt/CREB/BDNF signaling pathway in microglia. nih.gov

In the context of ischemic stroke , TREM2 has been identified as a key regulator of microglial activation and neuroinflammation. frontiersin.org While direct studies with a specific this compound are emerging, research has shown that TREM2 deficiency is associated with increased infarct size and hindered neurological recovery in mice, underscoring the potential therapeutic benefit of activating this receptor. frontiersin.org

Neuroprotective Effects of TREM2 Agonist COG1410 in a TBI Model

| Parameter | Outcome of COG1410 Treatment |

|---|---|

| Neurological Function | Improved within 3 days and at 2 weeks post-injury. nih.gov |

| Neuroinflammation | Inhibited neutrophil infiltration and microglial activation. nih.gov |

| Blood-Brain Barrier Integrity | Alleviated disruption and reduced brain edema. nih.gov |

| Cerebral Blood Flow | Promoted recovery at the traumatic injury site. nih.gov |

| Neuronal Apoptosis | Suppressed at 3 days post-injury. nih.gov |

Other Disease Models

Cardiovascular Disease Models (e.g., Atherosclerosis)

In preclinical models of atherosclerosis, TREM2 agonism has demonstrated a nuanced but potentially beneficial role in promoting plaque stability. Atherosclerosis is characterized by the buildup of plaques, which can become unstable and rupture, leading to heart attacks and strokes.

Single-cell RNA sequencing revealed that TREM2 agonism altered the transcriptome of foamy macrophages, upregulating pathways involved in oxidative phosphorylation and collagen production. ahajournals.orgahajournals.org In vitro studies confirmed that AL002a promoted the uptake of oxidized low-density lipoprotein (oxLDL) by foamy macrophages, enhanced their survival, and facilitated cholesterol efflux. ahajournals.orgnih.gov These findings suggest that while a TREM2 agonist may increase the cellularity of plaques, it simultaneously remodels them to be more stable and less prone to rupture. ahajournals.orgbiorxiv.orgahajournals.orgnih.govresearchgate.net Another agonistic antibody, 4D9, has also been shown to reduce the necrotic core area in atherosclerotic plaques of Ldlr-/- mice. researchgate.net

Effects of TREM2 Agonist AL002a in Atherosclerosis Models

| Parameter | Effect of AL002a Treatment |

|---|---|

| Plaque Size | Increased in aortic root and whole aorta. ahajournals.orgnih.gov |

| Plaque Macrophage Area | Expanded due to increased survival and proliferation. ahajournals.orgnih.gov |

| Necrotic Core Size | Smaller. ahajournals.orgbiorxiv.orgahajournals.orgnih.gov |

| Fibrous Cap | Increased thickness. ahajournals.orgahajournals.orgnih.gov |

| Collagen Deposition | Greater. ahajournals.orgbiorxiv.orgahajournals.orgnih.gov |

Obesity and Type 2 Diabetes Mellitus Models

The role of TREM2 in obesity and type 2 diabetes mellitus (T2DM) is complex, with studies on TREM2 deficiency and overexpression showing varied outcomes.

In high-fat diet (HFD)-induced obese mice, TREM2 deficiency has been shown to increase obesity and insulin (B600854) resistance. nih.gov These mice exhibited greater adipocyte hypertrophy and death, along with more severe hepatic steatosis compared to their wild-type counterparts. nih.govresearchgate.net Conversely, a study involving TREM2 transgenic mice fed an HFD found that these mice became significantly more obese than wild-type mice. diabetesjournals.org They displayed adipocyte hypertrophy, glucose and insulin resistance, and hepatic steatosis, suggesting that TREM2 overexpression may promote diet-induced obesity. diabetesjournals.org

In the context of diabetic complications, TREM2 agonism may have a more targeted benefit. In a high-fat diet-induced diabetic mouse model, overexpression of TREM2 specifically in the hippocampus via an adeno-associated virus was found to improve diabetes-associated cognitive dysfunction. frontiersin.org This intervention partially restored dendritic complexity and spine density in the hippocampus and suppressed the activation of the NF-κB signaling pathway, reducing pro-inflammatory cytokines, without affecting body weight or glucose homeostasis. frontiersin.org This suggests that the therapeutic potential of TREM2 agonism in metabolic disorders may be context- and tissue-specific.

Preclinical Findings on TREM2 in Obesity and T2DM Models

| Model | Genetic/Pharmacological Intervention | Key Findings |

|---|---|---|

| High-Fat Diet-Induced Obese Mice | TREM2 knockout (TREM2-/-) | Increased obesity, insulin resistance, adipocyte hypertrophy, and hepatic steatosis. nih.govresearchgate.net |

| High-Fat Diet-Induced Obese Mice | TREM2 transgenic (overexpression) | Increased obesity, adipocyte hypertrophy, insulin resistance, and hepatic steatosis. diabetesjournals.org |

Cancer Models (e.g., Tumor Microenvironment Modulation)

In various cancer models, TREM2 is predominantly expressed by tumor-associated macrophages (TAMs) and is often associated with an immunosuppressive tumor microenvironment that promotes tumor growth. nih.govmdpi.comfrontiersin.org This suggests that activating TREM2 with an agonist could potentially have pro-tumorigenic effects.

Studies have shown that TREM2 deficiency in mice leads to increased resistance to the growth of several types of cancers, including sarcoma, colorectal cancer, and mammary tumors. nih.gov This resistance is associated with alterations in macrophage subsets and an increase in intratumoral CD8+ T cells. nih.gov Furthermore, TREM2 deficiency was found to enhance the efficacy of anti-PD-1 immunotherapy. nih.gov

Consistent with these findings, treatment with an anti-TREM2 monoclonal antibody, which would block TREM2 function, curbed tumor growth and led to tumor regression when combined with anti-PD-1 therapy. nih.gov Single-cell RNA sequencing analysis revealed that both TREM2 deletion and anti-TREM2 antibody treatment were associated with a decrease in immunosuppressive macrophage populations (MRC1+ and CX3CR1+) and an expansion of myeloid subsets that express immunostimulatory molecules, leading to improved T cell responses. nih.govnih.gov

In preclinical models of postmenopausal breast cancer, TREM2 deficiency was found to attenuate tumor growth, particularly in lean mice, and was associated with an increase in highly clonal CD8+ and CD4+ Th1 cells in the tumor. aacrjournals.org These findings collectively suggest that inhibiting, rather than agonizing, TREM2 signaling in the tumor microenvironment is a more promising therapeutic strategy for cancer. nih.govfrontiersin.orgresearchgate.netwustl.edu

Methodological Strategies in this compound Research

The investigation of "this compound," a representative compound designed to activate the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2), employs a multi-tiered approach using various sophisticated laboratory models. These systems, ranging from isolated cells to complex animal models, are crucial for dissecting the compound's biological effects and therapeutic potential in neurodegenerative diseases.

Methodological Approaches in Trem2 Agonist 1 Research

In Vitro Cellular Systems

Initial characterization and functional screening of TREM2 agonist-1 are conducted using a variety of in vitro cell-based assays. These models provide a controlled environment to study specific cellular responses to the agonist.

Primary Microglial Cultures

Primary microglia, isolated directly from the brain tissue of neonatal mice, are a foundational tool for assessing the impact of this compound on the primary cell type expressing TREM2 in the central nervous system. researchgate.net Researchers utilize these cultures to investigate fundamental microglial functions. For instance, studies might assess changes in phagocytic activity by exposing the cells to fluorescently labeled substrates, such as myelin debris or apoptotic neuron fragments, after treatment with the agonist. nih.govbiorxiv.org

Another key area of investigation is the compound's effect on the inflammatory state of microglia. By stimulating the cells with pro-inflammatory agents like lipopolysaccharide (LPS) or anti-inflammatory cytokines like Interleukin-4 (IL-4), scientists can determine if this compound modulates the expression and secretion of cytokines and other inflammatory mediators. nih.govnih.gov Gene expression analysis via RNA-sequencing in these cultures reveals how the agonist alters microglial transcriptional programs, providing insight into the molecular pathways engaged by TREM2 activation. nih.gov

Table 1: Research Findings from Primary Microglial Cultures Treated with TREM2 Agonists

| Assay Type | Key Finding | Reference |

|---|---|---|

| Phagocytosis Assay | Increased uptake of apoptotic cell membranes. | biorxiv.org |

| Gene Expression (RNA-seq) | Attenuated response to IL-4 when TREM2 expression is reduced, highlighting the receptor's role in anti-inflammatory pathways. | nih.govnih.gov |

Induced Pluripotent Stem Cell (iPSC)-Derived Microglia

To bridge the gap between animal models and human biology, researchers use microglia generated from human induced pluripotent stem cells (iPSCs). This technology is particularly powerful as iPSCs can be derived from patients with specific genetic backgrounds, including those carrying TREM2 risk variants for Alzheimer's disease, such as R47H. researchgate.netmdpi.com These patient-specific iPSC-derived microglia allow for the study of how this compound might function in a genetically relevant context.

Functional assays in these cells often focus on chemotaxis, where the directed movement of microglia towards a chemical signal is measured, and calcium signaling, a critical component of cellular activation. biorxiv.orgelifesciences.org Studies have shown that TREM2 function is linked to the regulation of calcium signals in response to stimuli like ADP. biorxiv.orgelifesciences.org By treating these cells with this compound, researchers can assess the compound's ability to restore normal function in microglia with disease-associated mutations. researchgate.net

Table 2: Functional Readouts in iPSC-Derived Microglia for TREM2 Agonist Studies

| Functional Assay | Parameter Measured | Relevance | Reference |

|---|---|---|---|

| Chemotaxis | Directional migration towards chemoattractants (e.g., C5a). | Assesses the ability of microglia to move to sites of injury or pathology. | frontiersin.org |

| Calcium Imaging | Changes in intracellular calcium levels upon stimulation. | Evaluates cellular activation and signaling pathways downstream of TREM2. | biorxiv.orgelifesciences.org |

| Phagocytosis | Uptake of β-Amyloid or cellular debris. | Measures a key clearance function of microglia relevant to Alzheimer's disease. | mdpi.com |

Co-culture and Tri-culture Systems (e.g., microglia, astrocytes, neurons)

To better mimic the complex cellular environment of the brain, this compound is studied in co-culture and tri-culture systems. These models combine microglia with other key central nervous system cells like neurons and astrocytes, often derived from iPSCs. nih.govstemcell.com Such systems allow for the investigation of non-cell-autonomous effects, where the agonist's action on microglia influences the health and function of surrounding neurons and astrocytes.

In a tri-culture system, researchers can assess whether treatment with this compound enhances the supportive functions of microglia, leading to reduced neurotoxicity or improved synaptic integrity in neurons. nih.govresearchgate.net For example, after exposing the culture to a pathological insult like amyloid-beta oligomers, scientists can measure neuronal health, dendritic complexity, and the number of synaptic connections. researchgate.netnih.gov These models are invaluable for determining if the agonist can foster a more neuroprotective glial environment. nih.gov

Ectopic Expression Models (e.g., HEK293 cells)

For initial high-throughput screening and detailed mechanistic studies, non-immune cell lines like Human Embryonic Kidney 293 (HEK293) cells are engineered to express human TREM2 and its signaling partner, DAP12. biorxiv.orgpnas.orgfrontiersin.org These ectopic expression models provide a simplified and highly controlled system to confirm direct binding of a compound to the TREM2 receptor and to quantify its ability to initiate downstream signaling. biorxiv.orgnih.gov

A primary use for these cells is to screen libraries of small molecules to identify potential binders and activators of TREM2. biorxiv.orgnih.gov Once a hit like this compound is identified, these cells are used to measure the specific activation of the TREM2 pathway, often by quantifying the phosphorylation of the downstream kinase Syk. pnas.orgahajournals.org This provides a clear and direct measure of the compound's potency and efficacy as a TREM2 agonist, free from the complexities of other microglial signaling pathways. biorxiv.orgfrontiersin.org

In Vivo Animal Models

Following promising in vitro results, this compound is evaluated in animal models to understand its effects within a living organism, particularly in the context of disease.

Transgenic Mouse Models of Neurodegeneration

To test the therapeutic potential of this compound for diseases like Alzheimer's, researchers use transgenic mice that are genetically engineered to develop key features of the disease, such as amyloid plaques. nih.gov Common models include the 5xFAD mouse, which develops aggressive amyloid pathology. tandfonline.com To ensure the relevance of findings to human disease, these mice are often further engineered to express human TREM2 (hTREM2) in place of the mouse version. nih.govjneurosci.org

In these models, treatment with a TREM2 agonist allows researchers to observe its impact on disease pathology. nih.gov Key outcome measures include the analysis of amyloid plaque load, the degree of microglial clustering around plaques, and the impact on associated neuronal damage, such as dystrophic neurites. nih.govjneurosci.org Single-cell RNA sequencing of microglia isolated from the brains of treated mice can reveal how the agonist alters microglial states in response to pathology. binasss.sa.cr These in vivo studies are the critical final step in preclinical evaluation, providing essential data on whether activating TREM2 can modify the course of neurodegenerative disease. pnas.org

Table 3: Common Endpoints in Transgenic Mouse Studies of TREM2 Agonists

| Endpoint Category | Specific Measurement | Purpose | Reference |

|---|---|---|---|

| Neuropathology | Amyloid plaque burden, insoluble ApoE levels. | To assess the impact on core Alzheimer's disease pathology. | nih.gov |

| Microglial Response | Iba1+ microglia clustering around plaques, gene expression profiles. | To evaluate target engagement and functional changes in microglia. | jneurosci.orgbinasss.sa.cr |

Genetic Engineering for TREM2 Modulation

To elucidate the precise role of Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) and validate the therapeutic potential of TREM2 agonists, researchers extensively utilize genetic engineering to manipulate TREM2 expression and function in preclinical models. These approaches allow for a controlled examination of the consequences of TREM2 loss-of-function, gain-of-function, and altered processing, providing a critical framework for interpreting the effects of this compound.

TREM2 Deficiency Models:

A fundamental approach involves the use of TREM2-deficient (TREM2-/-) or haplodeficient (TREM2+/-) animal models, often crossed with models of neurodegenerative diseases like Alzheimer's disease (AD). jneurosci.orgmednexus.org Studies in these models have consistently demonstrated that the absence or reduction of TREM2 impairs the response of microglia, the brain's resident immune cells. nih.govfrontiersin.org For instance, in mouse models of amyloid pathology, TREM2 deficiency leads to a reduction in the clustering of microglia around amyloid-β (Aβ) plaques. jneurosci.orgfrontiersin.org This suggests that TREM2 is crucial for microglia to sense and react to pathological protein aggregates.

The effects of TREM2 deficiency can be stage-dependent. Some studies report that TREM2 deficiency can ameliorate amyloid pathology early in the disease but exacerbates it at later stages. jneurosci.org This highlights the complex and dynamic role of TREM2 throughout disease progression. Furthermore, TREM2 deficiency has been shown to reduce microglial proliferation, particularly in later stages of pathology. jneurosci.org In the context of tau pathology, another hallmark of AD, the absence of TREM2 has been linked to increased tau seeding and spreading, especially in the presence of Aβ. nih.gov However, other studies have reported that TREM2 deficiency can attenuate neuroinflammation and prevent neurodegeneration in certain tauopathy models, indicating the complexity of TREM2's role. nih.govwashu.edu

Shedding Mutants:

TREM2 undergoes proteolytic cleavage by ADAM (a disintegrin and metalloproteinase domain containing protein) proteases, which releases its soluble ectodomain (sTREM2) and terminates cell-autonomous signaling. binasss.sa.crlife-science-alliance.orgembopress.org To investigate the significance of this shedding process, researchers have engineered "shedding mutants." These mutants are designed to either enhance or prevent the cleavage of TREM2.

For example, the H157Y variant, associated with an increased risk of AD, is located at the cleavage site and leads to enhanced shedding of TREM2. life-science-alliance.orgembopress.org This increased shedding reduces the amount of full-length TREM2 on the cell surface, which in turn impairs TREM2-dependent functions like phagocytosis. embopress.org Conversely, creating mutations that disrupt the ADAM10/17 recognition site, such as the IPD mutation (changing histidine-157 to isoleucine, serine-158 to proline, and threonine-159 to aspartate), results in reduced sTREM2 levels and increased cell-surface TREM2. alzforum.org Such "surface-stabilizing" mutations have been shown to enhance microglial phagocytic activity and extend inflammatory responses. alzforum.orgnih.gov These genetic manipulations provide valuable insights into how modulating TREM2 shedding, a mechanism targeted by some TREM2 agonist antibodies, can impact microglial function. binasss.sa.crlife-science-alliance.org

Biomarker Analysis in Preclinical Studies

The evaluation of this compound in preclinical models relies heavily on a comprehensive analysis of various biomarkers to gauge target engagement, pharmacodynamic effects, and therapeutic efficacy. These biomarkers can be broadly categorized into those reflecting microglial activation, synaptic integrity, and the underlying pathology.

Microglial Activation Markers

TREM2 agonists are designed to modulate microglial function. mdpi.com Therefore, a key aspect of preclinical assessment is to measure changes in microglial activation states. This is achieved by analyzing the expression of specific marker proteins.

Commonly assessed microglial activation markers include:

Iba1 (Ionized calcium-binding adapter molecule 1): A pan-microglial marker used to quantify the number and morphology of microglia. researchgate.net

CD68: A lysosomal protein that is upregulated in phagocytically active microglia. researchgate.netfrontiersin.org

MHC II (Major Histocompatibility Complex II): A marker of antigen-presenting cells, indicating an activated inflammatory state of microglia. nih.gov

CD45: A protein tyrosine phosphatase whose expression levels can distinguish between resting (CD45low) and activated (CD45high) microglia. nih.govcellsignal.com

sTREM2 (soluble TREM2): The shed ectodomain of TREM2, which can be measured in cerebrospinal fluid (CSF) and plasma. nih.govlife-science-alliance.org Levels of sTREM2 are considered a dynamic biomarker of TREM2-related microglial activation. frontiersin.orgnih.gov A reduction in CSF sTREM2 can indicate target engagement by agonist antibodies that work by inhibiting TREM2 shedding. researchgate.net

In preclinical studies, TREM2 agonists have been shown to increase the expression of phagocytic markers and promote the clustering of microglia around amyloid plaques. nih.gov Single-cell RNA sequencing (scRNA-seq) analyses have further revealed that TREM2 agonists can upregulate microglial gene modules related to metabolism and proliferation. binasss.sa.cr

| Marker | Function/Significance | Typical Change with this compound |

|---|---|---|

| Iba1 | General microglial marker, indicates microglial proliferation and morphological changes | Increased density and altered morphology (e.g., more ramified processes) around plaques |

| CD68 | Marker of phagocytic activity | Upregulation, indicating enhanced phagocytosis |

| MHC II | Antigen presentation, marker of inflammatory activation | Modulated expression, often indicating a shift in inflammatory state |

| sTREM2 | Soluble form of TREM2, biomarker of microglial activation and target engagement | Can be decreased by shedding-inhibiting agonists, or increased reflecting overall microglial activation |

Synaptic Markers

Synaptic loss is a major correlate of cognitive decline in neurodegenerative diseases. Assessing the impact of this compound on synaptic integrity is crucial for evaluating its neuroprotective potential. This is typically done by quantifying the levels of key pre- and post-synaptic proteins in brain tissue.

Key synaptic markers include:

Synapsin: A presynaptic protein used to assess the density of presynaptic terminals. rupress.org

Homer 1: A postsynaptic density protein. nih.gov

PSD95 (Postsynaptic density protein 95): Another critical postsynaptic marker. researchgate.net

Studies have shown that TREM2 dysfunction can lead to aberrant synapse density, potentially due to impaired microglial synaptic pruning. nih.gov Conversely, some preclinical studies of TREM2 agonists have reported the preservation of synapses. alzforum.org However, other research has indicated that chronic TREM2 activation might lead to a loss of synapsin around plaques, suggesting that the effects on synapses can be complex and context-dependent. rupress.org

| Marker | Location | Significance |

|---|---|---|

| Synapsin | Presynaptic terminal | Indicates density of presynaptic elements |

| Homer 1 | Postsynaptic density | Indicates density of postsynaptic elements |

| PSD95 | Postsynaptic density | Key scaffolding protein at excitatory synapses |

Pathology-Associated Biomarkers (e.g., Aβ, p-tau)

A primary goal of TREM2 agonist therapy in the context of AD is to mitigate the core pathologies: amyloid-β (Aβ) plaques and hyperphosphorylated tau (p-tau). Preclinical studies, therefore, meticulously quantify the burden of these pathological proteins.

Amyloid-β (Aβ): The effect of TREM2 agonists on Aβ is a key outcome measure. This is assessed through various techniques, including immunohistochemistry to measure plaque number and size, and ELISA to quantify levels of different Aβ species (e.g., Aβ40, Aβ42) in brain homogenates and CSF. mednexus.orgfrontiersin.orgnih.gov Several studies using agonistic anti-TREM2 antibodies have demonstrated a reduction in Aβ pathology in animal models. binasss.sa.cr This is often associated with enhanced clustering of microglia around plaques and increased phagocytosis of amyloid. binasss.sa.cralzforum.org

Phosphorylated Tau (p-tau): The impact of TREM2 activation on tau pathology is more debated. nih.govfrontiersin.org Studies measure p-tau levels (e.g., using AT8 staining) and the extent of neurofibrillary tangles. mednexus.orgrupress.org Some research suggests that TREM2 activation can reduce p-tau pathology. alzforum.org However, other studies have found that chronic TREM2 activation might exacerbate Aβ-associated tau seeding and spreading, leading to increased p-tau pathology. nih.govnih.govrupress.org This highlights the importance of understanding the interplay between TREM2, Aβ, and tau. nih.gov CSF levels of total tau (t-tau) and p-tau are also important fluid biomarkers. nih.govmednexus.org

Advanced Imaging Techniques

PET Imaging for Target Engagement in Preclinical Species

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification and visualization of molecular targets and biological processes. In the development of this compound, PET imaging is an invaluable tool for directly assessing target engagement in the central nervous system (CNS) of preclinical species. binasss.sa.crnih.gov

To achieve this, researchers are developing specific PET radiotracers that bind to TREM2. thno.orgresearchgate.netnih.gov One approach involves radiolabeling TREM2-targeting antibodies, such as the agonistic antibody 4D9, with a positron-emitting isotope like copper-64 (⁶⁴Cu). thno.orgnih.gov

A significant challenge for antibody-based PET tracers is their limited ability to cross the blood-brain barrier (BBB). To overcome this, innovative strategies are being employed, such as engineering the antibody to also bind to the transferrin receptor (TfR). thno.orgnih.gov This creates a bispecific antibody transport vehicle (ATV) that facilitates entry into the brain. thno.orgnih.gov

Preclinical PET studies using such tracers have successfully demonstrated:

Target Engagement: The ability to visualize and quantify the binding of the agonist to TREM2 in the brain. thno.orgresearchgate.net

Specificity: Blocking experiments with an excess of unlabeled antibody can confirm that the PET signal is specific to TREM2. thno.org

Pathology-Related Changes: Significantly higher PET signal in brain regions with pathology (e.g., cortex and hippocampus) in disease models compared to wild-type animals, correlating with the known distribution of activated microglia. thno.orgnih.gov

Cellular Specificity: Post-imaging analysis, such as cell sorting after in vivo injection of the radiotracer, has confirmed that the signal originates from microglia. thno.orgnih.gov

While TREM2-specific PET is under development, other PET tracers like those targeting the translocator protein (TSPO), which is upregulated in activated microglia, have been used as a surrogate to monitor microglial activation and assess target engagement, although TSPO is not specific to TREM2-activated microglia. researchgate.netucl.ac.uk The development of direct TREM2 PET imaging is a critical step forward, enabling the non-invasive monitoring of TREM2 expression and providing direct evidence of target engagement for therapies like this compound in both preclinical and future clinical studies. thno.orgresearchgate.net

Histopathological and Immunofluorescence Analyses

Histopathological and immunofluorescence analyses are fundamental techniques used to visualize and quantify the cellular and tissue-level changes induced by TREM2 agonists in preclinical models. These methods provide critical spatial context to the molecular data, allowing researchers to observe the direct effects of TREM2 activation on key pathological features.

In studies involving TREM2 agonists, immunofluorescence is frequently employed to assess the response of microglia, the primary cell type expressing TREM2 in the brain. nih.gov Co-staining with specific antibodies allows for the detailed characterization of microglial activity. For instance, co-localization of TREM2 with the microglial marker Iba1 confirms the microglia-specific expression of the receptor. nih.govfrontiersin.org Agonist-induced activation is often evaluated by observing the clustering of Iba1-positive microglia around amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. binasss.sa.cr

Furthermore, these analyses are used to measure the impact of TREM2 agonism on downstream pathological events. Staining for Lysosome-associated membrane protein 1 (LAMP1), which accumulates in damaged neurites, has shown that TREM2 activation can lead to a significant reduction in dystrophic neurites surrounding plaques. rupress.orgnih.gov The phagocytic capacity of microglia is assessed by staining for markers like CD68, with studies showing changes in its expression and localization following treatment. frontiersin.orgfrontiersin.org These microscopic techniques are crucial for validating the therapeutic hypothesis that enhancing TREM2 signaling can modify disease pathology by boosting the beneficial functions of microglia. tandfonline.com

Table 1: Markers Used in Histopathological and Immunofluorescence Studies of TREM2 Agonists This table is interactive and can be sorted by clicking on the column headers.

| Marker | Target/Cell Type | Purpose of Analysis | Key Findings with TREM2 Agonist | Citations |

|---|---|---|---|---|

| Iba1 | Microglia | To identify and quantify microglia | Increased clustering around Aβ plaques; proliferation | nih.govfrontiersin.orgbinasss.sa.cr |

| TREM2 | TREM2 Receptor | To confirm receptor expression and localization | Co-localizes with microglia (Iba1) | nih.govfrontiersin.org |

| CD68 | Lysosomes / Phagosomes (Microglia) | To assess microglial phagocytic activity | Changes in expression, indicating altered phagocytosis | frontiersin.orgfrontiersin.org |

| LAMP1 | Lysosomes (Dystrophic Neurites) | To quantify neuritic dystrophy | Reduction in LAMP1-positive dystrophic neurites | rupress.orgnih.gov |

| Aβ | Amyloid-beta Plaques | To quantify amyloid pathology | TREM2 agonists can lead to a reduction in certain plaque types | binasss.sa.cr |

| PU.1 | Myeloid Cell Nuclei | To quantify microglia recruitment | Increased microglia recruitment to sites of injury/pathology | nih.gov |

Transcriptomic and Proteomic Profiling in Response to this compound

To understand the molecular mechanisms underlying the observed cellular changes, researchers employ high-throughput transcriptomic and proteomic profiling. These approaches provide a comprehensive, unbiased view of the changes in gene and protein expression that occur in response to TREM2 agonist treatment. This allows for the identification of the specific signaling pathways and biological processes modulated by TREM2 activation. nih.govnih.gov

Single-Cell RNA Sequencing (scRNA-seq)

Single-cell RNA sequencing (scRNA-seq) has emerged as a particularly powerful tool in TREM2 agonist research. It allows for the transcriptomic analysis of individual cells, which is crucial for dissecting the heterogeneous response of microglia to disease pathology and therapeutic intervention. rupress.org

Studies using scRNA-seq on microglia from Alzheimer's disease mouse models have demonstrated that a single systemic administration of a TREM2 agonistic antibody, such as AL002c or hT2AB, induces a proliferative state in microglia. rupress.orgpnas.org This is characterized by the upregulation of gene modules associated with metabolism and cell cycle progression. binasss.sa.crucl.ac.uk

Furthermore, scRNA-seq is instrumental in characterizing how TREM2 agonists modulate the transition of microglia from a homeostatic state to a disease-associated microglia (DAM) phenotype. nih.govrupress.org The DAM signature is a specific transcriptional profile observed in microglia responding to neurodegeneration. rupress.org TREM2 signaling is essential for the full activation of the DAM program, and scRNA-seq has shown that agonistic antibodies can robustly enhance this microglial activation signature, suggesting a restoration of beneficial microglial functions. nih.govrupress.org These analyses reveal that TREM2 agonism does not simply activate all microglia uniformly but rather induces specific transcriptional states that are dependent on the underlying pathology and the cell's initial activation state. pnas.org

Table 2: Key Findings from scRNA-seq Analysis of Microglia Treated with TREM2 Agonists This table is interactive and can be sorted by clicking on the column headers.

| Finding | TREM2 Agonist Example(s) | Experimental Model | Implication | Citations |

|---|---|---|---|---|

| Induction of Microglial Proliferation | AL002c, hT2AB | 5XFAD mouse model | Agonist promotes the expansion of the microglial population | rupress.orgpnas.org |

| Upregulation of Metabolic Gene Modules | Generic agonistic antibodies | Amyloid mouse models | Enhanced microglial metabolism to support activation and phagocytosis | binasss.sa.crucl.ac.uk |

| Enhanced DAM Signature | TREM2-WT overexpression (genetic agonist) | PS19 tauopathy mouse model | Boosts the transition of microglia to a disease-responsive state | nih.gov |

| Suppression of DAM Signature (Early Stage) | TREM2-WT overexpression | 5xFAD mouse model (early stage) | Highlights the dynamic, stage-dependent effects of TREM2 activation | rupress.org |

Pathway Enrichment Analysis

Following the identification of differentially expressed genes or proteins, pathway enrichment analysis is used to interpret these large datasets. This computational method determines whether the components of known biological pathways or gene sets are over-represented in the experimental data. It provides insights into the biological functions being modulated by the TREM2 agonist.

Pathway enrichment analysis of transcriptomic data from microglia treated with TREM2 agonists has revealed the modulation of several key processes. Studies have shown that TREM2 activation is associated with pathways related to immune response, anti-apoptotic signaling, and cytoskeletal changes, which are crucial for cell survival and migration. nih.gov Other analyses highlight the enrichment of pathways involved in antigen presentation and endocytosis, while showing a depletion in pro-inflammatory signaling pathways, such as those involving certain chemokines and the complement system. mdpi.com

In studies comparing wild-type and TREM2-deficient models, the loss of TREM2 leads to a significant reduction in immune responses, including pathways for neuroinflammation, Toll-like receptor signaling, and phagosome formation. nih.gov By inference, TREM2 agonism is expected to enhance these protective functions. Bulk RNA-sequencing combined with pathway analysis has also pointed to TREM2 level-dependent changes in major immunometabolic pathways, with an enrichment of genes in oxidative phosphorylation and cholesterol metabolism in microglia with higher TREM2 expression. researchgate.netbiorxiv.org This suggests that TREM2 agonists may re-program microglial metabolism to better cope with the demands of a pathological environment.

Table 3: Biological Pathways Modulated by TREM2 Activation This table is interactive and can be sorted by clicking on the column headers.

| Enriched Pathway | Biological Function | Method of Analysis | Implication of Modulation | Citations |

|---|---|---|---|---|

| Immune Response / Neuroinflammation | Microglial activation and response to pathogens/damage | Gene Set Enrichment Analysis (GSEA) | Enhanced beneficial immune functions | nih.govnih.gov |

| Phagosome Formation / Endocytosis | Engulfment and clearance of debris, Aβ | GSEA, Ingenuity Pathway Analysis (IPA) | Improved clearance of pathological proteins | nih.govmdpi.com |

| Oxidative Phosphorylation | Cellular energy production | Bulk RNA-seq, GSEA | Increased metabolic capacity to fuel microglial activity | researchgate.netbiorxiv.org |

| Cholesterol Metabolism | Lipid processing and homeostasis | Bulk RNA-seq, Lipidomics | Regulation of lipid metabolism, which is often dysregulated in AD | researchgate.netbiorxiv.org |

| Anti-apoptotic Signaling | Promotion of cell survival | Pathway Enrichment Analysis | Increased longevity and sustained function of microglia | nih.gov |

| Antigen Presentation | Immune surveillance | GSEA | Modulation of the adaptive immune response interface | mdpi.com |

Challenges and Future Directions in Trem2 Agonism Research

Context-Dependent Effects of TREM2 Activation

The therapeutic utility of TREM2 agonism is not absolute and appears to be highly dependent on the specific pathological context, particularly the stage of the disease. The timing of intervention may be critical to achieving beneficial outcomes while avoiding potential harm. frontiersin.orgfrontiersin.org

Research indicates that the role of TREM2 fluctuates throughout the course of neurodegenerative diseases. frontiersin.orgfrontiersin.org In the initial stages of AD, when amyloid-beta (Aβ) deposition is the primary pathological event, boosting TREM2 function may be most effective. ucl.ac.uk Enhanced TREM2 activity at this stage promotes microglial activation, survival, and phagocytic capacity, facilitating the clearance of Aβ and slowing disease progression. frontiersin.orgfrontiersin.org Studies in animal models of amyloidosis have shown that TREM2 activation can reduce Aβ pathology. mdpi.com

Conversely, in later stages of AD, where tau pathology is more prominent and correlates more closely with cognitive decline, the benefits of TREM2 agonism are less certain and potentially absent. rupress.orgucl.ac.uk The function of TREM2 appears to be less effective or could even be detrimental once significant tau pathology has developed. ucl.ac.uk This suggests a therapeutic window for TREM2 agonists, with the greatest potential benefit likely occurring in the early, preclinical phases of AD. binasss.sa.cr

Table 1: Disease Stage-Dependent Effects of TREM2 Activation

| Disease Stage | Primary Pathology | Effect of TREM2 Agonism | Research Findings |

|---|---|---|---|

| Early Stage | Amyloid-β (Aβ) Deposition | Beneficial: Enhances microglial clearance of Aβ, slows pathological progression. frontiersin.orgfrontiersin.org | Studies show high sTREM2 levels correlate with reduced Aβ accumulation. ucl.ac.ukmdpi.com Agonist antibodies reduce amyloid pathology in animal models. mdpi.com |